molecular formula C10H16N2O3 B14089696 Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate

Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B14089696
M. Wt: 212.25 g/mol
InChI Key: LGJDOIHXXBPYBN-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate is an organic compound with the molecular formula C10H16N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate can be synthesized from N-Boc-diallylamine. The synthesis involves the reaction of N-Boc-diallylamine with appropriate reagents under controlled conditions . Another method involves the reaction of 2,5-dihydropyrrole-1-carboxylic acid tert-butyl ester with 3-chloroperoxybenzoic acid in 1,2-dichloroethane at 85°C for 4 hours under nitrogen .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with 3-chloroperoxybenzoic acid can yield different oxidized derivatives .

Scientific Research Applications

Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h4-5,7H,6H2,1-3H3,(H2,11,13)

InChI Key

LGJDOIHXXBPYBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1C(=O)N

Origin of Product

United States

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